5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its triazole ring, benzyl group, and bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole core. The benzyl group and bromophenyl moiety are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-nitro-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide from its nitro derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a modular approach to molecular synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism by which 5-amino-N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
N-benzyl-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group.
5-amino-N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of both the benzyl group and the bromophenyl moiety in this compound provides unique chemical properties and reactivity compared to its similar counterparts. This combination enhances its biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-N-benzyl-1-(3-bromophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-12-7-4-8-13(9-12)22-15(18)14(20-21-22)16(23)19-10-11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKHEQXRCWREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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